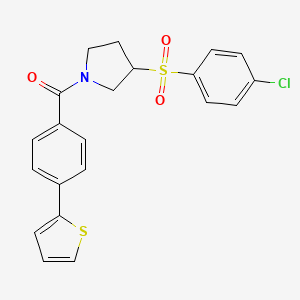

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

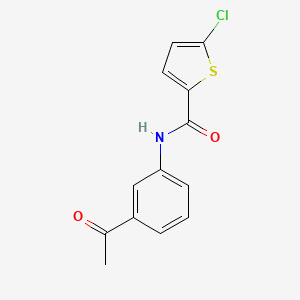

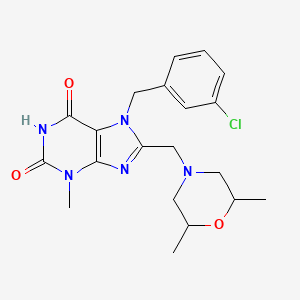

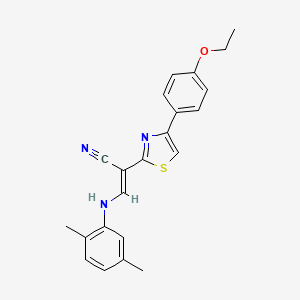

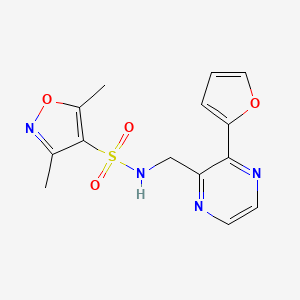

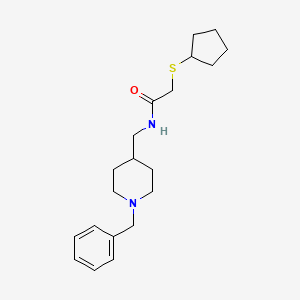

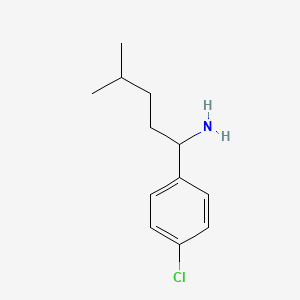

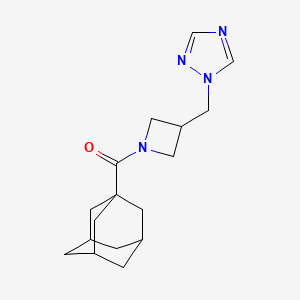

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrrolidine class of compounds and is known to exhibit potent biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactivity

One study focused on the synthesis of benzo[b]thiophene derivatives and their reactivity towards sulfur- and oxygen-containing nucleophiles. This work provides insights into the methods for functionalizing compounds related to "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" through Michael-type nucleophilic addition, offering pathways for the creation of various substituted benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Evaluation and Potential Applications

Another investigation involved the microwave-assisted synthesis of novel pyrazoline derivatives for evaluation as anti-inflammatory and antibacterial agents. This study exemplifies the potential of structurally similar compounds to "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" for medicinal applications, highlighting the importance of exploring the chemical reactivity and biological activities of such compounds (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Molecular Structure and Characterization

Research on isomorphous structures related to the compound of interest demonstrates the utility of chlorine-methyl exchange rules in synthesizing heterocyclic analogues, providing foundational knowledge for structural characterization and the synthesis of related compounds (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Process Development and Synthesis Optimization

A study on the process development for synthesizing related compounds underlines the importance of optimizing synthesis conditions to improve yield and purity, which is crucial for the large-scale production and further application of these compounds in research and industry (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).

Wirkmechanismus

Target of Action

The compound “(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that depends on the spatial orientation of substituents and the stereochemistry of the molecule .

Biochemical Pathways

Without specific information on the compound, it’s difficult to accurately describe the biochemical pathways it might affect. Compounds containing pyrrolidine have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a strategy used to modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S2/c22-17-7-9-18(10-8-17)28(25,26)19-11-12-23(14-19)21(24)16-5-3-15(4-6-16)20-2-1-13-27-20/h1-10,13,19H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERILPOPAOOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B2690778.png)

![6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2690781.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)

![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)